molecular formula C11H12O B1611099 1,1-dimethyl-1H-inden-2(3H)-one CAS No. 38634-65-0

1,1-dimethyl-1H-inden-2(3H)-one

Cat. No.: B1611099
CAS No.: 38634-65-0
M. Wt: 160.21 g/mol
InChI Key: GUHBZTMKWQVBLU-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1H-inden-2(3H)-one is an organic compound with the molecular formula C11H12O It is a derivative of indanone, featuring a fused bicyclic structure with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-1H-inden-2(3H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,1-dimethylindene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-product formation. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,1-Dimethyl-1H-inden-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-1H-inden-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

1,1-Dimethyl-1H-inden-2(3H)-one can be compared with other indanone derivatives:

    1-Indanone: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.

    2-Indanone: Similar structure but with the ketone group in a different position, affecting its reactivity and applications.

    1,2-Dimethyl-1H-inden-3(2H)-one: Another isomer with different substitution patterns, resulting in unique chemical behavior.

Properties

IUPAC Name

3,3-dimethyl-1H-inden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2)9-6-4-3-5-8(9)7-10(11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHBZTMKWQVBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485851
Record name 1,1-Dimethyl-indan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38634-65-0
Record name 1,1-Dimethyl-indan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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